![molecular formula C7H4ClN3O2 B569877 6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1204926-24-8](/img/structure/B569877.png)

6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

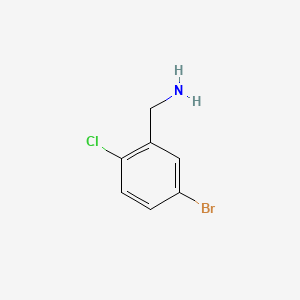

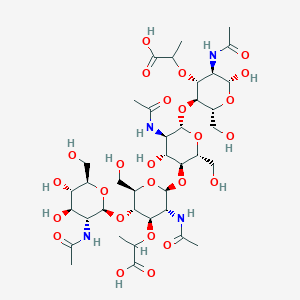

“6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound with the molecular formula C7H4ClN3O2 . It is a derivative of pyrazolo[1,5-a]pyrimidine, a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazolo[1,5-a]pyrimidine core with a chlorine atom at the 6-position and a carboxylic acid group at the 3-position . The average mass of the molecule is 196.590 Da .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been found to undergo various chemical reactions. For instance, the condensation reaction of a related compound with α-acetyl- γ-butyrolactone in phosphorous oxychloride/toluene (7:3) underwent a cyclocondensation reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a solid form and a melting point of 275-280 °C . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Characterization :

- Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using various methods, demonstrating regioselectivity and potential for pharmaceutical applications (Drev et al., 2014).

- Novel synthesis routes have been developed for pyrazolo[1,5-a]pyrimidine and its derivatives, emphasizing the importance of these compounds in drug design due to their pharmacological potentials (Ajani et al., 2019).

Antimicrobial Activity :

- Pyrazolo[1,5-a]pyrimidines have shown promising antimicrobial activities and have been evaluated as potential RNA polymerase inhibitors (Abdallah & Elgemeie, 2022).

Anticancer and Anti-inflammatory Potential :

- Various pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities, providing insights into their potential therapeutic uses (Kaping et al., 2020).

- The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored, highlighting their potential as anticancer agents (Kumar et al., 2016).

Pharmacological Applications :

- The structural diversity and biological activities of pyrazolo[1,5-a]pyrimidine derivatives have made them a focus in medicinal chemistry, with applications in anticancer therapies and as enzyme inhibitors (Arias-Gómez et al., 2021).

Drug Design and Discovery :

- Pyrazolo[1,5-a]pyrimidine compounds have been synthesized and evaluated for their potential as antiherpetic agents (Johns et al., 2003).

- The synthesis of pyrazolo[1,5-a]pyrimidine analogues of the fungicide carboxin demonstrates their potential in agricultural applications (Huppatz, 1985).

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been associated with a wide range of biological and pharmacological activities, including anti-inflammatory, anti-tumor, antimycobacterial, and anti-viral effects .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines interact with their targets to exert their effects

Biochemical Pathways

Given the broad range of activities associated with pyrazolo[1,5-a]pyrimidines, it can be inferred that multiple pathways may be impacted .

Result of Action

The broad range of activities associated with pyrazolo[1,5-a]pyrimidines suggests that this compound may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, it is recommended to be stored in a sealed, dry environment at 2-8°C .

Safety and Hazards

Future Directions

The future directions for research on “6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry and material science . The development of more efficient synthesis protocols and the study of their optical properties are also areas of interest .

properties

IUPAC Name |

6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-4-1-9-6-5(7(12)13)2-10-11(6)3-4/h1-3H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZCJEAFCHYUSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride](/img/structure/B569799.png)

![(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569800.png)

![(2S,5R,6R)-6-[[(2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B569809.png)